molecular formula C13H15NO4 B13334802 4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline-9-carbaldehyde

4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline-9-carbaldehyde

Cat. No.: B13334802
M. Wt: 249.26 g/mol
InChI Key: FPWJOJLYHJQBGB-UHFFFAOYSA-N
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Description

4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline-9-carbaldehyde is a complex organic compound that belongs to the isoquinoline family. This compound is known for its unique structure, which includes a dioxolo ring fused to an isoquinoline core. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline-9-carbaldehyde typically involves the reaction of cotarnine with indole derivatives. The reaction is usually carried out in a methanolic solution, and the structure of the product is confirmed using 1H NMR spectroscopy and mass spectrometry .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline-9-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline-9-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline-9-carbaldehyde involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline-9-carbaldehyde is unique due to its specific structural features, such as the dioxolo ring and the aldehyde group. These features confer distinct reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline-9-carbaldehyde

InChI

InChI=1S/C13H15NO4/c1-14-4-3-8-9(5-14)11(16-2)13-12(10(8)6-15)17-7-18-13/h6H,3-5,7H2,1-2H3

InChI Key

FPWJOJLYHJQBGB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C(=C3C(=C2C=O)OCO3)OC

Origin of Product

United States

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